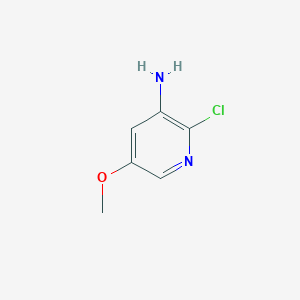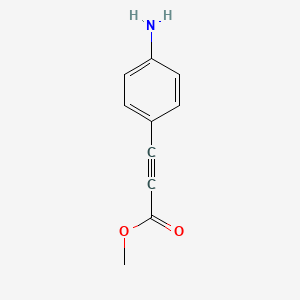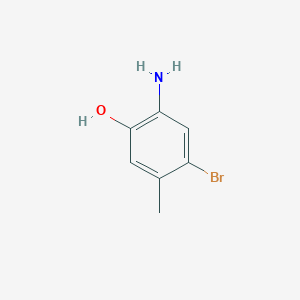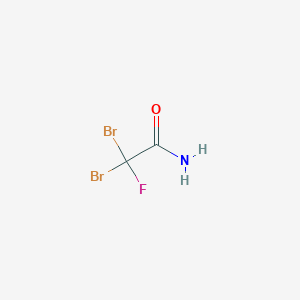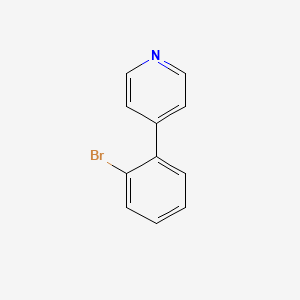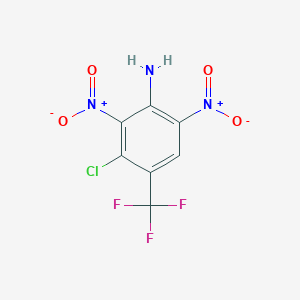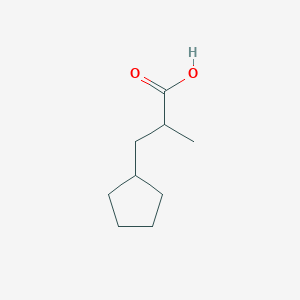
3-(1,4-Cyclohexadien-1-yl)-1-propanol
Descripción general
Descripción
The compound “3-(1,4-Cyclohexadien-1-yl)-1-propanol” is an organic compound containing a cyclohexadiene ring attached to a propyl group with a hydroxyl (alcohol) functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclohexadiene ring, possibly through a Birch reduction of an aromatic compound . The propyl group with the alcohol functional group could then be attached through various organic reactions .Molecular Structure Analysis
The molecular structure would consist of a six-membered cyclohexadiene ring with alternating double bonds, attached to a three-carbon propyl chain ending in a hydroxyl group .Chemical Reactions Analysis
The cyclohexadiene part of the molecule could undergo reactions typical of dienes, such as Diels-Alder reactions . The alcohol group could be involved in reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely be a liquid at room temperature, with the exact boiling and melting points depending on the specific arrangement of the atoms .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
3-(1,4-Cyclohexadien-1-yl)-1-propanol and related compounds are involved in various chemical reactions and synthesis processes. For instance, studies have shown that these compounds can participate in thermolysis reactions, which are key in understanding hydrogen abstraction from solvents by excited acetone. This process is crucial for producing certain types of alcohols and benzene derivatives (Bartlett, Landis, & Baumstark, 2010). Additionally, these compounds are used in enantioselective additions to aldehydes, a process fundamental in creating chiral secondary alcohols, which are important in pharmaceutical synthesis (Asami et al., 2015).
Catalysis
Some derivatives of this compound are used in catalytic processes. For example, in the context of hydrocarbon oxidations by molecular oxygen, these compounds can play a significant role. Their ability to undergo oxidative aromatization is critical in the production of hydrogen peroxide and water, which has implications in various industrial processes (Doyle, Terpstra, Winter, & Griffin, 1984).
Organic Chemistry Applications
In organic chemistry, these compounds are used as building blocks for the synthesis of cyclitols and as reagents in allylation reactions. They are also increasingly employed as silane transfer reagents, highlighting their versatility in organic synthesis (Simonneau & Oestreich, 2016).
Pharmaceutical Synthesis
The derivatives of this compound are also significant in the synthesis of pharmaceuticals. For instance, they are used in the asymmetric synthesis of certain alcohols which serve as intermediates in the production of antidepressant drugs. The specific stereoselectivity and enantioselectivity of these reactions are crucial for ensuring the desired pharmaceutical properties (Choi et al., 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-cyclohexa-1,4-dien-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h1-2,6,10H,3-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJNAQALDCPMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


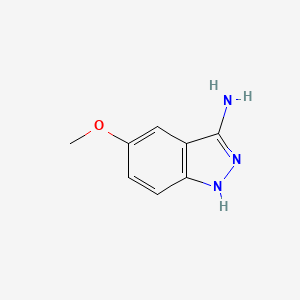


![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)

